molecular formula C21H21ClN2O3S B2458129 3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide CAS No. 893996-78-6

3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide

Cat. No. B2458129
CAS RN: 893996-78-6
M. Wt: 416.92
InChI Key: LXNMKIXZXDHYQE-UHFFFAOYSA-N
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Description

3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of compounds similar to "3-chloro-N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide" involves complex chemical reactions that yield molecules with potential pharmacological properties. For instance, the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been reported to show significant anticancer activities against various cancer cell lines, highlighting the importance of structural design in medicinal chemistry (Ravinaik et al., 2021). These processes often involve the use of substituted benzoyl chlorides and aim at achieving compounds with enhanced biological activities.

Anticancer Evaluation

Compounds synthesized from complex benzamides have been evaluated for their anticancer properties. The study by Ravinaik et al. (2021) demonstrated that several derivatives exhibit moderate to excellent anticancer activity in vitro against breast, lung, colon, and ovarian cancer cell lines. This indicates the potential of such compounds in the development of new cancer therapies.

Antimicrobial Activity

The antimicrobial properties of compounds containing thiazole and benzamide structures have been explored. For example, synthesis and antimicrobial evaluation of novel 2-substituted-1Hbenzimidazole derivatives highlight the potential of these compounds in treating bacterial infections. The specific activities of these compounds against various pathogens suggest their usefulness in addressing antibiotic resistance issues (Abdellatif et al., 2013).

Biological Studies and Molecular Docking

The biological activities of synthesized compounds extend beyond antimicrobial and anticancer effects. Studies involving molecular docking and biological evaluations shed light on the interactions between these compounds and biological targets, offering insights into their mechanisms of action. For example, the study on microwave-assisted synthesis and docking of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives demonstrates the compounds' potential in cancer therapy through their promising anticancer activity and interaction with specific molecular targets (Tiwari et al., 2017).

properties

IUPAC Name

3-chloro-N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O3S/c1-13-19(9-10-23-20(25)14-5-4-6-16(22)11-14)28-21(24-13)15-7-8-17(26-2)18(12-15)27-3/h4-8,11-12H,9-10H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNMKIXZXDHYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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